molecular formula C8H7BF3K B1456578 Potassium (1-phenylvinyl)trifluoroborate CAS No. 852626-70-1

Potassium (1-phenylvinyl)trifluoroborate

Cat. No.: B1456578
CAS No.: 852626-70-1
M. Wt: 210.05 g/mol
InChI Key: WOIUZJSRPCZKJJ-UHFFFAOYSA-N
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Description

Potassium (1-phenylvinyl)trifluoroborate (CAS: 852626-70-1) is an organotrifluoroborate salt with the molecular formula C₈H₇BF₃K (molecular weight: 214.05 g/mol). This compound features a styryl group (1-phenylvinyl) attached to a trifluoroborate anion, stabilized by a potassium counterion. Organotrifluoroborates, including this derivative, are widely used in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability compared to boronic acids, particularly under basic and oxidative conditions .

The synthesis of this compound typically involves fluoro-borate exchange from boronic acids or esters. For example, methods described for analogous compounds (e.g., potassium alkenyltrifluoroborates) utilize potassium fluoride (KF) and tartaric acid to neutralize byproducts, driving the reaction to completion . This compound is commercially available and finds applications in pharmaceutical and materials science research, particularly in constructing conjugated aromatic systems .

Properties

IUPAC Name

potassium;trifluoro(1-phenylethenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3.K/c1-7(9(10,11)12)8-5-3-2-4-6-8;/h2-6H,1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIUZJSRPCZKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)C1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718662
Record name Potassium trifluoro(1-phenylethenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852626-70-1
Record name Potassium trifluoro(1-phenylethenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route Overview

The preparation of potassium (1-phenylvinyl)trifluoroborate typically follows a two-step process:

  • Step 1: Formation of vinyl boronic acid pinacol ester intermediate
  • Step 2: Conversion of the vinyl boronic acid pinacol ester to the potassium trifluoroborate salt via fluorination

This approach avoids the harsh conditions of earlier methods such as ultralow temperature reactions, offering a more practical and scalable synthesis.

Detailed Preparation Procedure

Formation of Vinyl Boronic Acid Pinacol Ester

  • Reagents: Vinyl Grignard reagents (e.g., vinyl magnesium chloride or vinyl magnesium bromide) and 1-substituted pinacol borate (such as methoxyl group pinacol borate or isopropoxy pinacol borate).
  • Solvent: Tetrahydrofuran (THF) is commonly used.
  • Conditions: The vinyl Grignard reagent is added dropwise at room temperature to a solution of the pinacol borate ester, allowing boron esterification to occur.
  • Workup: After completion, the reaction mixture is quenched with aqueous hydrochloric acid (pH adjusted to 6–7), and the organic layer containing the vinyl boronic acid pinacol ester is separated.
  • Yield: Typically around 70–75% yield for this intermediate.

This step provides a stable vinyl boronic acid pinacol ester suitable for further transformation.

Conversion to this compound

  • Reagents: Vinyl boronic acid pinacol ester, potassium bifluoride (KHF2).
  • Solvent: Dimethylformamide (DMF) is the preferred solvent, sometimes in combination with tetrahydrofuran (THF).
  • Conditions: The mixture is stirred at elevated temperatures (80–100 °C) for 6–8 hours.
  • Workup: After reaction completion (monitored by TLC), solvents are removed by evaporation. The residue is treated with acetone solution for filtration, followed by methyl tertiary butyl ether (MTBE) addition to precipitate the potassium trifluoroborate salt. The solid product is filtered and vacuum-dried.
  • Yield and Purity: Yields range from 66% to 68%, with product purity around 96–97%.

This fluorination step introduces the trifluoroborate group, yielding the desired this compound.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Purity (%) Notes
Formation of vinyl boronic acid pinacol ester Vinyl MgCl or MgBr in THF + methoxyl pinacol borate, RT, quench with HCl 72–75 Not specified Organic layer isolated
Fluorination to potassium trifluoroborate Vinyl pinacol borate + KHF2 in DMF, 80–100 °C, 6–8 h 66–68 96–97 Purified by acetone filtration & MTBE precipitation

Advantages and Innovations in the Preparation Method

  • Mild Conditions: The fluorination step proceeds at moderate temperatures (80–100 °C), avoiding ultralow temperatures (-70 °C) previously reported.
  • Operational Simplicity: The use of common solvents like DMF and THF and straightforward workup steps (filtration, precipitation) facilitate practical synthesis.
  • Environmental and Safety Considerations: The method is noted for being safer and more environmentally friendly due to mild reaction conditions and avoidance of hazardous reagents or extreme temperatures.
  • Scalability: The procedure has been demonstrated on gram-scale quantities with consistent yields and purities, indicating suitability for larger-scale synthesis.

Additional Notes from Research Findings

  • The molar ratio of vinyl pinacol borate to potassium bifluoride is critical and typically maintained between 1:2 to 1:6 to ensure complete fluorination.
  • The vinyl Grignard reagent to pinacol borate ratio is optimized between 1.1–1.5:1–2 for efficient esterification.
  • The choice of substituents on the pinacol borate (e.g., methoxyl or isopropoxy) can influence the reaction efficiency.
  • Cross-coupling reactions using this compound have been explored, but some limitations exist, such as unsuccessful product formation in certain nucleophilic coupling attempts, indicating the need for further optimization in downstream applications.

Summary Table of Preparation Steps

Preparation Stage Reagents Solvent Temperature Time Yield (%) Purification Method
Vinyl boronic acid pinacol ester formation Vinyl MgCl/MgBr + pinacol borate THF Room temp Dropwise addition 72–75 Aqueous quench, organic layer separation
Fluorination to potassium trifluoroborate Vinyl pinacol borate + KHF2 DMF (sometimes THF) 80–100 °C 6–8 hours 66–68 Evaporation, acetone filtration, MTBE precipitation

Chemical Reactions Analysis

Types of Reactions

Potassium (1-phenylvinyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .

Scientific Research Applications

Synthetic Applications

2.1 Cross-Coupling Reactions

One of the primary applications of potassium (1-phenylvinyl)trifluoroborate is in Suzuki-Miyaura cross-coupling reactions , which are fundamental in the formation of carbon-carbon bonds. This compound acts as a vinylating agent, allowing for the synthesis of various vinyl-containing compounds from aryl halides and other electrophiles .

2.2 Stability Advantages

Compared to traditional boronic acids, potassium trifluoroborates exhibit enhanced stability under oxidative conditions, making them suitable for a range of synthetic transformations without degradation . This stability allows for the use of these reagents in diverse environments, including those involving moisture and air.

Case Studies

3.1 Polymer Synthesis

In recent studies, this compound has been utilized in the synthesis of polymers through palladium-catalyzed reactions. For example, it has been employed in the development of conjugated polymers that exhibit desirable electronic properties for applications in organic electronics and photovoltaic devices .

3.2 Photonic Crystals

The compound has also shown potential in the synthesis of photonic crystals , which are materials engineered to manipulate light. By incorporating this compound into polymer matrices, researchers have developed structures that can control light propagation, paving the way for advancements in optical technologies .

Reactivity and Mechanistic Insights

The reactivity of this compound is attributed to its ability to form stable intermediates during cross-coupling reactions. The boron atom's tetracoordination allows for effective participation in nucleophilic attacks on electrophilic partners, facilitating the formation of C–C bonds .

Comparative Analysis with Other Organoboron Compounds

PropertyThis compoundBoronic Acids
StabilityHigh under air/moistureLower
ReactivityEffective in cross-couplingVariable
ApplicationsVinylation, polymer synthesisBroad range

Mechanism of Action

The mechanism of action of potassium (1-phenylvinyl)trifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate group. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Organotrifluoroborates vary by their organic substituents, which dictate their reactivity and applications. Key analogues include:

Compound Name Structure CAS Number Molecular Formula Key Features
Potassium Vinyltrifluoroborate CH₂=CH-BF₃K 13682-77-4 C₂H₃BF₃K Simplest alkenyltrifluoroborate; used in cross-coupling to form styrenes .
Potassium trans-Styryltrifluoroborate C₆H₅-CH=CH-BF₃K - C₈H₇BF₃K Trans-configuration enables stereoselective synthesis of stilbenes .
Potassium (2,3-Difluorobenzyl)trifluoroborate 2,3-F₂C₆H₃-CH₂-BF₃K - C₇H₅BF₅K Fluorinated benzyl group enhances electronic effects for agrochemical applications .
Potassium (2,4-Dichlorophenyl)trifluoroborate 2,4-Cl₂C₆H₃-BF₃K 192863-38-0 C₆H₃BCl₂F₃K Chlorine substituents increase electrophilicity; used in aryl-aryl couplings .
Potassium Acyltrifluoroborates (KATs) R-CO-BF₃K - Variable Acyl groups enable peptide coupling; synthesized via Migita-Kosugi-Stille reactions .

Reactivity in Cross-Coupling Reactions

  • Potassium (1-Phenylvinyl)trifluoroborate: Exhibits robust reactivity in Suzuki-Miyaura couplings with aryl halides. For example, coupling with 4-bromobenzonitrile yields trans-4-cyanostilbene in 80% yield under palladium catalysis . Its styryl group facilitates conjugation in products, critical for optoelectronic materials.
  • Potassium Vinyltrifluoroborate: Less sterically hindered, enabling faster couplings. For instance, reactions with 4-bromobenzonitrile achieve 76% yield of 4-cyanostyrene . However, it lacks the aromatic stabilization of the phenylvinyl group.
  • Potassium (2,4-Dichlorophenyl)trifluoroborate : Electron-withdrawing chlorine substituents slow transmetalation but improve regioselectivity in hindered aryl couplings .

Stability and Handling

  • Hydrolytic Stability : Trifluoroborates are more hydrolytically stable than boronic acids. For example, this compound resists protodeboronation in aqueous tetrahydrofuran, whereas boronic acids degrade under similar conditions .
  • Thermal Stability : Styryl derivatives (e.g., 1-phenylvinyl) decompose above 200°C, while acyltrifluoroborates (KATs) are sensitive to heat, requiring low-temperature storage .

Reaction Conditions and Catalyst Compatibility

  • Catalyst Loadings : this compound reacts efficiently with XPhos-Pd-G2 precatalyst at 0.5 mol% loading , achieving >95% yield . In contrast, vinyltrifluoroborates require higher loadings (1–2 mol%) for comparable yields .
  • Solvent Systems : Aqueous tetrahydrofuran (10:1 THF/H₂O) is optimal for trifluoroborates, whereas boronic acids perform better in toluene/water .

Data Tables

Table 1: Comparative Yields in Suzuki-Miyaura Couplings

Substrate Partner Catalyst Yield (%) Reference
This compound 4-bromobenzonitrile Pd/XPhos 80
Potassium Vinyltrifluoroborate 4-bromobenzonitrile Pd/Et₃N 76
Potassium trans-Styryltrifluoroborate 4-bromobenzonitrile Pd/XPhos 80
Potassium (2,4-dichlorophenyl)trifluoroborate 4-bromotoluene Pd/C 65

Table 2: Stability Comparison

Compound Hydrolytic Stability (pH 7) Thermal Decomposition (°C)
This compound Stable >200
Potassium Vinyltrifluoroborate Moderate 150–180
Boronic Acid (Ar-B(OH)₂) Unstable 100–120

Biological Activity

Potassium (1-phenylvinyl)trifluoroborate is an organoboron compound that has gained attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in a range of biochemical processes, influencing cellular functions and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential applications in research and medicine.

  • Molecular Formula : C₈H₇BF₃K
  • Molecular Weight : 210.0 g/mol
  • CAS Number : 852626-70-1

This compound is characterized by its stability under various conditions, which makes it suitable for use in laboratory settings. It is particularly noted for its role as a vinylating agent in palladium-catalyzed reactions.

Target Interactions

This compound acts primarily as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. Its mechanism involves:

  • Formation of Boron-Carbon Bonds : The trifluoroborate group enhances reactivity, allowing for efficient coupling with organic substrates.
  • Enzyme Modulation : It interacts with specific enzymes and proteins, potentially inhibiting or activating their functions, which can lead to changes in gene expression and metabolic processes .

Biochemical Pathways

This compound influences several biochemical pathways:

  • Cell Signaling : It modulates pathways related to cellular signaling, impacting gene expression and protein activity.
  • Metabolic Flux : The compound can alter metabolic pathways by affecting enzyme activities crucial for various biosynthetic processes.

Cellular Effects

In laboratory studies, this compound has demonstrated a range of cellular effects:

  • Influence on Cell Viability : At lower concentrations, it facilitates biochemical reactions without significant toxicity; however, higher doses may lead to adverse effects on cell health.
  • Temporal Stability : The compound remains stable over time under standard laboratory conditions, making it suitable for prolonged experiments .

Research Applications

This compound has diverse applications across several scientific domains:

Application AreaDescription
Organic Chemistry Used as a reagent for synthesizing complex organic molecules through cross-coupling reactions.
Medicinal Chemistry Assists in the development of pharmaceuticals by enabling the synthesis of bioactive compounds.
Proteomics Research Employed in studies involving protein interactions and enzyme activity modulation .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Enzyme Interaction Studies : Research indicates that this compound can selectively inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism and potential therapeutic applications.
  • Synthetic Utility Demonstration : In one study, this compound was utilized to synthesize aryl vinyl ketones through carbonylative cross-coupling with aryl iodides, demonstrating its effectiveness in forming complex structures relevant to drug development .
  • Toxicity Assessments : Animal model studies have shown that dosage optimization is crucial; lower doses promote beneficial biochemical reactions while higher doses may induce toxicity, underscoring the need for careful application in therapeutic contexts .

Q & A

Q. What are the common synthetic routes for preparing Potassium (1-phenylvinyl)trifluoroborate?

this compound can be synthesized via reaction of (1-phenylvinyl)boronic acid with potassium hydrogen fluoride in aqueous media under controlled pH and moderate temperatures. Purification typically involves crystallization or Soxhlet extraction to isolate the trifluoroborate from inorganic byproducts . For example, potassium alkoxymethyltrifluoroborates are prepared via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides, requiring 3 equivalents of alkoxide and optimized conditions to achieve high yields .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

This compound acts as a stable organoboron reagent in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. Key factors include solvent polarity (e.g., THF/water mixtures enhance efficiency over toluene/water) and base strength (e.g., K₂CO₃ or Cs₂CO₃). Endogenous fluoride released during hydrolysis stabilizes the palladium catalyst and suppresses protodeboronation side reactions .

Q. What purification techniques are effective for isolating this compound?

Continuous Soxhlet extraction is critical for separating the trifluoroborate from inorganic salts due to its low solubility in organic solvents. Crystallization in acetonitrile or aqueous ethanol is also employed to achieve high purity (>95%) .

Advanced Research Questions

Q. How do solvent and base selection influence oxidative coupling reactions involving this compound?

In copper-catalyzed oxidative coupling with styrenes, solvent polarity (e.g., acetonitrile vs. DMF) and base strength (e.g., KOH vs. K₂CO₃) significantly affect radical generation and cyclization efficiency. For instance, higher copper loading (10 mol%) and oxidants like PhI(OAc)₂ improve yields in heterocycle formation, as shown in variable optimization studies (Table 1, ) .

Q. What mechanistic role does endogenous fluoride play in Suzuki-Miyaura couplings with this reagent?

Fluoride ions released during hydrolysis of the trifluoroborate stabilize the palladium catalyst by forming [Pd-F] intermediates, accelerating transmetalation. However, excess fluoride can inhibit the reaction by sequestering boron species, necessitating precise base titration (e.g., 3 equivalents of K₂CO₃) to balance boronic acid/boronate equilibrium .

Q. How can protodeboronation side reactions be mitigated in cross-coupling applications?

Protodeboronation is minimized by using aqueous THF instead of toluene/water, which reduces boronic acid accumulation. Adding KF (1–2 equivalents) further suppresses this side reaction by shifting the equilibrium toward the more stable trifluoroborate .

Q. Can computational methods predict the reactivity of this compound in radical-mediated reactions?

DFT studies and QTAIM analysis have elucidated the ionic nature of trifluoroborate intermediates and their affinity for electrophilic radicals. For example, visible-light-mediated reactions with vinyl trifluoroborates proceed via radical addition to the β-carbon, guided by computed bond dissociation energies and spin density maps .

Contradictions and Resolutions

  • Solvent Polarity in Cross-Coupling : highlights that THF/water outperforms toluene/water in Suzuki-Miyaura couplings due to better boronate stability. However, reports successful oxidative coupling in acetonitrile, suggesting solvent choice is reaction-specific. Researchers must tailor solvent systems to the catalytic mechanism (radical vs. ionic pathways) .
  • Role of Fluoride : While fluoride enhances catalyst stability in Suzuki couplings (), excessive amounts can inhibit reactivity by forming inert [BF₄]⁻ species. Optimal fluoride concentration must be empirically determined .

Key Data from Studies

  • Oxidative Coupling Optimization ():
    • Catalyst: 10 mol% Cu(OAc)₂
    • Solvent: Acetonitrile
    • Yield: 85% for pyrrolidine derivatives
  • Suzuki-Miyaura Efficiency ():
    • THF/water (10:1): >95% yield
    • Toluene/water (3:1): 55% yield with 32% side products

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Potassium (1-phenylvinyl)trifluoroborate
Reactant of Route 2
Potassium (1-phenylvinyl)trifluoroborate

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